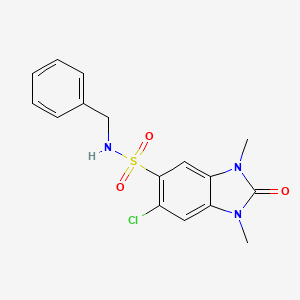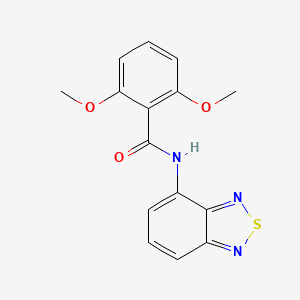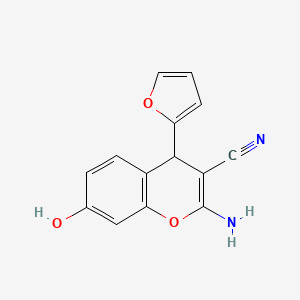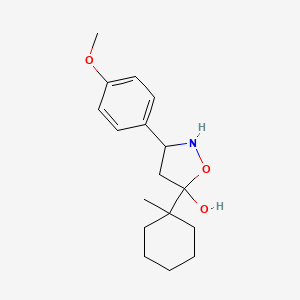![molecular formula C12H10BrN3 B14942764 4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile](/img/structure/B14942764.png)
4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE is an organic compound that features a bromine atom, two cyano groups, and a dimethylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions typically include the use of palladium catalysts, boron reagents, and appropriate solvents to facilitate the coupling process .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be utilized in the production of advanced materials and electronic components due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE exerts its effects involves interactions with molecular targets and pathways. The cyano groups and dimethylamino group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE: shares similarities with other cyano-substituted phenyl compounds and brominated aromatic compounds.
2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE: Lacks the bromine atom but has similar structural features.
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL AMINE: Contains an amine group instead of a cyano group.
Uniqueness
The presence of both cyano groups and a bromine atom in 4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE makes it unique compared to other similar compounds
Properties
Molecular Formula |
C12H10BrN3 |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H10BrN3/c1-16(2)4-3-9-5-10(7-14)11(8-15)6-12(9)13/h3-6H,1-2H3/b4-3+ |
InChI Key |
COXJPCXNCSKRJG-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=CC(=C(C=C1Br)C#N)C#N |
Canonical SMILES |
CN(C)C=CC1=CC(=C(C=C1Br)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942684.png)
![Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B14942695.png)
![Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate](/img/structure/B14942699.png)


![N-(3-fluorobenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14942713.png)
![(2-{[(2Z)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)(diphenyl)methyl acetate](/img/structure/B14942718.png)
![{5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B14942723.png)
![1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942738.png)
![3-(2,6-dichlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942744.png)
![2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B14942750.png)
![1-Acetyl-N-[3-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)propyl]-N-methyl-5-indolinesulfonamide](/img/structure/B14942751.png)


